molecular formula C8H5IN4O B13271900 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13271900
M. Wt: 300.06 g/mol
InChI Key: ULCSMBIHISZQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method includes the reaction of 4-iodopyrazole with a pyrimidine derivative under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions can yield various substituted pyrazole derivatives.
  • Oxidation and reduction reactions yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-1-yl)pyrimidine-5-carbaldehyde
  • 4-Iodo-2-(1H-pyrazol-1-yl)pyridine

Comparison: 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the iodine substituent. This combination of features can impart unique chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H5IN4O

Molecular Weight

300.06 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H

InChI Key

ULCSMBIHISZQEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.